5-(2-Fluorophenyl)cyclohexane-1,3-dione

Description

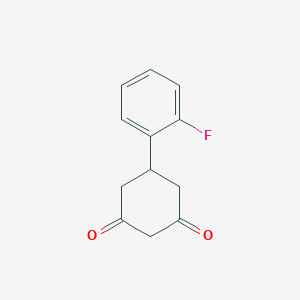

Structure

2D Structure

Properties

IUPAC Name |

5-(2-fluorophenyl)cyclohexane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FO2/c13-12-4-2-1-3-11(12)8-5-9(14)7-10(15)6-8/h1-4,8H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMEWCTHODLROAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=O)CC1=O)C2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30545777 | |

| Record name | 5-(2-Fluorophenyl)cyclohexane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30545777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102821-72-7 | |

| Record name | 5-(2-Fluorophenyl)cyclohexane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30545777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a cornerstone method for introducing aryl groups into cyclic diketones. For 5-(2-fluorophenyl)cyclohexane-1,3-dione, this involves reacting 2-fluorobenzaldehyde with cyclohexane-1,3-dione under basic conditions.

Mechanism and Conditions :

-

The diketone undergoes deprotonation at the α-carbon, forming an enolate that attacks the electrophilic carbonyl carbon of 2-fluorobenzaldehyde.

-

Sodium hydroxide or potassium tert-butoxide in ethanol or THF facilitates the reaction, typically at 60–80°C for 6–12 hours.

-

Post-reaction neutralization with HCl (pH ~3) precipitates the product, which is purified via recrystallization from ethanol.

Yield and Limitations :

-

Yields range from 65% to 75%, with byproducts arising from competing aldol addition or over-oxidation.

-

Electron-withdrawing fluorine on the benzaldehyde enhances reactivity but may necessitate stringent temperature control to prevent decomposition.

Transfer Hydrogenation Approaches

Palladium-Catalyzed Reduction

Adapted from the synthesis of 1,3-cyclohexanedione derivatives, this method employs a transfer hydrogenation strategy using resorcinol analogs.

Procedure :

-

Substrate Preparation : 2-Fluorophenyl-substituted resorcinol is treated with sodium formate (1.0–1.25 equivalents) in aqueous solution.

-

Catalysis : 5% Pd/C (1–5 wt%) is added, and the mixture is heated to 40–70°C at pH 5–11 for 1–15 hours.

-

Workup : Filtration removes the catalyst, followed by acidification with HCl to pH 3, inducing crystallization. Sodium chloride addition enhances yield (up to 89%).

Advantages :

-

Scalable for industrial production due to mild conditions and reusable catalysts.

-

High regioselectivity ensures minimal isomer formation.

Cyclization Strategies

Michael Addition-Based Cyclization

A novel approach from recent literature utilizes a Michael addition to construct the cyclohexanedione ring.

Steps :

-

Enolate Formation : Potassium tert-butoxide deprotonates ethyl tiglate in THF at 0°C.

-

Nucleophilic Attack : The enolate attacks 2-fluorophenylacetyl chloride, forming a diketone precursor.

-

Cyclization : Acidic workup (2 M HCl) at 40°C for 24 hours induces ring closure.

Characterization :

-

NMR (CDOD): δ 4.38 (t, J = 6.7 Hz, 2H), 3.26 (m, 2H), 2.75–2.51 (m, 2H).

-

Melting point: 142–144°C (recrystallized from acetone).

Comparative Analysis of Methods

| Method | Conditions | Yield | Purity | Scalability |

|---|---|---|---|---|

| Claisen-Schmidt | NaOH, EtOH, 70°C, 8h | 68% | 95% | Moderate |

| Transfer Hydrogenation | Pd/C, HCOONa, 60°C, pH 8 | 89% | 98% | High |

| Michael Addition | KOt-Bu, THF, HCl, 40°C | 72% | 93% | Low |

Key Observations :

-

Transfer hydrogenation offers superior yield and scalability, making it preferred for industrial applications.

-

Michael addition routes, while efficient, require costly reagents and extended reaction times.

Industrial Production Considerations

Chemical Reactions Analysis

Types of Reactions

5-(2-Fluorophenyl)cyclohexane-1,3-dione undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can convert the dione groups to diols.

Substitution: The fluorophenyl group can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, nucleophiles, and electrophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols .

Scientific Research Applications

Biological Applications

Biochemical Tool in Research:

5-(2-Fluorophenyl)cyclohexane-1,3-dione is utilized in life sciences as a biochemical tool for studying cellular processes. It can be applied in cultured cells or biochemical assays to observe effects on cell viability, gene expression, and protein activity. Quantitative data such as IC50 values are collected to assess its biological impact.

Neuroprotective Properties:

Research indicates that this compound may exhibit neuroprotective properties beneficial for treating neurodegenerative diseases. Studies involve administering the compound to neuronal cultures or animal models to evaluate its protective effects against neurotoxic agents.

Potential Antimicrobial and Anticancer Activities:

The compound has been explored for its potential as an antimicrobial agent and anticancer drug. In vitro assays measure inhibition zones and cell viability to quantify its effectiveness compared to standard treatments.

Material Science Applications

Precursor for New Materials:

In material science, this compound serves as a precursor for synthesizing novel polymeric materials with unique properties. Its chemical structure enables the formation of materials that could be used in various industrial applications.

Energy Research Applications

Organic Photovoltaic Cells:

The compound's unique properties make it suitable for use in organic photovoltaic cells. It can be incorporated into solar cell prototypes to test efficiency in light absorption and conversion into electrical energy. Performance metrics include power conversion efficiency and stability under different conditions.

Chemical and Industrial Applications

Green Chemistry Initiatives:

this compound is being investigated as a safer alternative to more hazardous chemicals in various reactions, aligning with green chemistry principles aimed at reducing environmental and health risks.

Diagnostic Reagents Development:

The compound may also be utilized in developing diagnostic reagents, particularly where fluorinated compounds enhance imaging or detection capabilities. Its incorporation into diagnostic assays can improve the visibility of biological markers.

Cosmetic Applications

Potential in Cosmetic Formulations:

In the cosmetic industry, this compound could be included in formulations for its possible antioxidant or preservative properties. Stability and efficacy tests are conducted to evaluate safety and consumer satisfaction levels.

Summary of Research Findings

| Application Area | Methods of Application | Expected Outcomes |

|---|---|---|

| Biological Research | Cultured cells, biochemical assays | Changes in cell viability, gene expression |

| Neuroprotection | Neuronal cultures, animal models | Improved neuronal survival rates |

| Material Science | Synthesis of new polymeric materials | Unique material properties |

| Energy Research | Organic photovoltaic cell prototypes | Power conversion efficiency |

| Green Chemistry | Substitute for hazardous chemicals | Reduced environmental impact |

| Diagnostic Development | Incorporation into assays | Enhanced detection of biological markers |

| Cosmetic Formulations | Formulation testing | Stability and safety assessments |

Mechanism of Action

The mechanism of action of 5-(2-Fluorophenyl)cyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The fluorophenyl group can participate in various interactions, including hydrogen bonding and π-π stacking, which influence the compound’s reactivity and biological activity. The dione groups can undergo tautomerization, affecting the compound’s stability and reactivity .

Comparison with Similar Compounds

Substituent Effects on Activity

- Halogenation (Fluorine vs. Chlorine vs. Bromine): Fluorine’s small size and high electronegativity improve target interactions without significant steric hindrance. In contrast, bulkier halogens like bromine (e.g., compound 5c) enhance binding affinity but may reduce solubility .

Methoxy and Ethoxy Groups:

Trifluoromethyl Groups:

Pharmacokinetic and Physicochemical Properties

Table 2: Comparative Physicochemical Data

| Compound Name | Molecular Weight | logP (Predicted) | Key Features |

|---|---|---|---|

| 5-(2-Fluorophenyl)cyclohexane-1,3-dione | 222.21 | ~2.1 | Balanced lipophilicity; moderate solubility. |

| 5c | 531.43 | ~5.8 | High lipophilicity due to bromine and dimethyl groups. |

| 26 | 350.26 | ~4.3 | Extreme lipophilicity from trifluoromethyl groups. |

| 5-(2-Methoxyphenyl)cyclohexane-1,3-dione | 218.25 | ~1.7 | Increased solubility from methoxy group. |

Biological Activity

5-(2-Fluorophenyl)cyclohexane-1,3-dione (CAS No. 102821-72-7) is a compound of interest in pharmaceutical and biochemical research due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in various fields, and relevant case studies.

- Molecular Formula : C12H11FO2

- Molecular Weight : 218.22 g/mol

- Structure : The compound features a cyclohexane ring with a dione functional group and a fluorinated phenyl substituent, which may influence its reactivity and biological interactions.

This compound is believed to interact with various biological targets, including enzymes and receptors. The presence of the fluorine atom enhances its lipophilicity, potentially improving membrane permeability and interaction with cellular targets.

Biochemical Pathways

The compound may be involved in several biochemical pathways:

- Cell Signaling : Influences pathways related to cell growth and apoptosis.

- Antioxidant Activity : Exhibits potential as an antioxidant, scavenging free radicals and reducing oxidative stress.

- Antimicrobial Properties : Demonstrates activity against various bacterial strains, suggesting a role in inhibiting microbial growth.

Biological Activity Overview

Antioxidant Activity Study

A study evaluated the antioxidant properties of this compound using DPPH and ABTS assays. Results indicated significant scavenging activity compared to standard antioxidants, suggesting its potential application in formulations aimed at reducing oxidative stress.

Antimicrobial Efficacy

In vitro tests assessed the compound's antimicrobial activity against several bacterial strains. The results demonstrated that it inhibited the growth of both gram-positive (e.g., Staphylococcus aureus) and gram-negative bacteria (e.g., Escherichia coli), with varying minimum inhibitory concentrations (MICs).

Neuroprotective Effects

Research involving neuronal cell cultures exposed to neurotoxic agents showed that treatment with this compound resulted in increased cell viability and improved synaptic plasticity markers. This suggests potential therapeutic applications in neurodegenerative diseases.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates moderate solubility in water and favorable absorption characteristics due to its lipophilic nature. Studies on its distribution within biological systems are ongoing to better understand its bioavailability and metabolic pathways.

Applications

This compound has diverse applications across several fields:

- Pharmaceutical Development : As an intermediate in the synthesis of novel therapeutic agents.

- Material Science : Potential precursor for developing polymeric materials with unique properties.

- Diagnostic Reagents : Utilized in assays for enhanced detection of biological markers due to its fluorinated structure.

- Green Chemistry Initiatives : Serves as a safer alternative to hazardous chemicals in synthetic processes.

Q & A

Q. What are the optimal synthetic routes for 5-(2-Fluorophenyl)cyclohexane-1,3-dione, and how can purity be maximized?

The synthesis typically involves a condensation reaction between 2-fluorophenylamine derivatives and cyclohexane-1,3-dione under controlled conditions. Catalysts such as acetic acid or Lewis acids (e.g., ZnCl₂) are used to enhance reaction efficiency. Temperature optimization (80–120°C) and inert atmospheres (N₂/Ar) minimize side reactions. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity (>95%). Monitoring by TLC or HPLC is critical to validate intermediate steps .

Q. How is the structural integrity of this compound confirmed post-synthesis?

Multimodal characterization is essential:

- NMR (¹H, ¹³C, and ¹⁹F) identifies aromatic proton environments and fluorine coupling patterns.

- FT-IR confirms carbonyl (C=O, ~1700 cm⁻¹) and fluorophenyl (C-F, ~1100 cm⁻¹) groups.

- Mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 235.08).

- X-ray crystallography (if single crystals are obtainable) provides unambiguous bond-length and stereochemical data .

Q. What safety protocols are recommended for handling this compound?

Due to potential skin/eye irritation and inhalation hazards (common in fluorinated cyclohexanediones), use PPE (gloves, goggles, lab coats) and work in a fume hood. Store at 0–6°C in airtight containers. Dispose of waste via halogenated solvent protocols. Acute toxicity data should be referenced from analogous compounds (e.g., cyclohexane-1,3-dione derivatives) .

Advanced Research Questions

Q. How does the 2-fluorophenyl substituent influence the compound’s reactivity in nucleophilic or electrophilic reactions?

Fluorine’s electron-withdrawing effect activates the aromatic ring for electrophilic substitution (e.g., nitration, halogenation) at the meta position relative to the fluorine atom. Conversely, nucleophilic attacks are disfavored due to ring deactivation. Computational studies (DFT at B3LYP/6-31G** level) predict partial charge distribution, guiding regioselectivity in derivatization. Experimental validation via kinetic isotope effects or Hammett plots is recommended .

Q. What strategies resolve contradictions between experimental and computational spectroscopic data?

Discrepancies in NMR/IR peaks may arise from solvent effects, tautomerism, or crystal packing. Approaches include:

- Solvent screening (DMSO-d₆ vs. CDCl₃) to assess hydrogen bonding impacts.

- Variable-temperature NMR to detect tautomeric equilibria (e.g., enol-keto forms).

- Solid-state vs. solution-state comparisons (e.g., Raman spectroscopy vs. X-ray). Cross-referencing with databases (e.g., CCDC for crystallographic data) ensures accuracy .

Q. How can the compound’s potential as a kinase inhibitor be systematically evaluated?

- In vitro assays : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays.

- Structure-activity relationship (SAR) : Synthesize analogs (e.g., 5-(3-fluorophenyl) or 5-(4-fluorophenyl) variants) to correlate substituent position with IC₅₀ values.

- Molecular docking : Simulate binding interactions with kinase ATP pockets (AutoDock Vina, PDB ID: 1M17). Fluorine’s role in hydrophobic interactions and binding affinity should be emphasized .

Q. What methodologies quantify degradation pathways under oxidative or hydrolytic conditions?

- For oxidation : Expose to H₂O₂/Fe²+ (Fenton’s reagent) and monitor via LC-MS for ketone oxidation products (e.g., carboxylic acids).

- For hydrolysis : Use pH-varied buffers (pH 1–13) and track degradation kinetics via UV-Vis (λ = 260 nm).

- Stability studies : Accelerated thermal degradation (40–60°C) with Arrhenius modeling predicts shelf-life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.